molecular formula C8H13N3 B13633581 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

Katalognummer: B13633581
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: LTJRZEJKFBNJAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine (CAS: 1310558-47-4) is a pyrazole derivative characterized by a cyclobutyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its dihydrochloride form has the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of 216.65 g/mol . The compound is commercially available as a building block for medicinal chemistry and drug discovery, though its specific biological applications remain underexplored in the literature.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-cyclobutyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3

InChI-Schlüssel

LTJRZEJKFBNJAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1N)C2CCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine typically follows a multi-step approach involving:

  • Formation of the pyrazole ring via cyclization of hydrazone or hydrazine derivatives.
  • Introduction of the cyclobutyl substituent at the N1 position.
  • Installation of the methyl group at the C3 position.
  • Functionalization to introduce the amine group at the C4 position.

These steps are often carried out sequentially or via one-pot methods depending on the specific synthetic design.

Cyclization via Hydrazone Intermediate

A widely reported and effective method involves the initial condensation of cyclobutanone with hydrazine to form a hydrazone intermediate, which upon cyclization yields the pyrazole ring system (Scheme 1).

Scheme 1: Hydrazone Formation and Pyrazole Cyclization

This route benefits from the availability of cyclobutanone and hydrazine and provides a straightforward access to the pyrazole nucleus bearing the cyclobutyl group at N1.

Methylation at the 3-Position

The methyl group at the 3-position of the pyrazole ring can be introduced by methylation of the pyrazole intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Typical conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Ambient to moderate heating (40–80 °C)

This step selectively methylates the C3 position due to the acidity of the pyrazole proton and the nucleophilicity of the pyrazole ring nitrogen.

Introduction of the Amino Group at the 4-Position

The amine functionality at the 4-position can be introduced by various methods, including:

  • Direct amination of a suitable pyrazole precursor bearing a leaving group (e.g., halogen) at C4 via nucleophilic substitution.
  • Reduction of nitro-substituted pyrazoles at C4.
  • Reaction of pyrazolecarboxylic acid derivatives converted to acid chlorides with ammonia or amines, followed by reduction.

One patent describes the conversion of pyrazolecarboxylic acid derivatives to acid chlorides, which then react with amines to afford substituted pyrazoles with amino groups.

Alkylation Route Using Cyclobutyl Halides

An alternative approach involves alkylation of 3-methyl-1H-pyrazol-4-amine with cyclobutyl halides (e.g., cyclobutyl bromide) in polar aprotic solvents such as DMF at elevated temperatures.

  • Reaction conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: DMF
    • Temperature: 80–120 °C
  • Mechanism: N-alkylation of the pyrazole nitrogen by cyclobutyl bromide

This method allows for direct installation of the cyclobutyl group on the pyrazole nitrogen after the pyrazole ring and amine functionality are established.

In-Depth Reaction Analysis and Optimization

Reaction Parameters Impacting Yield and Purity

Step Key Parameters Impact on Outcome
Hydrazone formation Temperature, solvent polarity Controls intermediate stability and yield
Cyclization Catalyst type (acid/base), time Influences ring closure efficiency
Methylation Base strength, methylating agent Affects regioselectivity and side reactions
Amination Leaving group nature, nucleophile type Determines substitution efficiency
Alkylation with cyclobutyl halide Temperature, base, solvent Controls N-alkylation selectivity and yield

Industrial Scale Considerations

  • Continuous flow reactors have been employed to improve reaction control, heat transfer, and scalability for hydrazone formation and pyrazole cyclization steps.
  • Automated reaction monitoring (e.g., in-line IR or NMR) assists in optimizing reaction times and minimizing by-products.
  • Purification typically involves silica gel chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.

Comparative Summary of Preparation Routes

Preparation Method Advantages Limitations
Hydrazone intermediate cyclization Straightforward, uses readily available reagents Requires careful temperature control
Alkylation with cyclobutyl halide Direct N-alkylation, modular approach May require elevated temperatures, side reactions possible
Acid chloride amination route Versatile for various substitutions Multi-step, requires handling acid chlorides
Methylation post-pyrazole formation Selective C3 methylation Needs strong base and careful control

Representative Data Table: Example Synthesis Conditions

Step Reagents/Conditions Yield (%) Notes
Hydrazone formation Cyclobutanone + Hydrazine hydrate, EtOH, reflux 4 h 85 Formation of cyclobutyl hydrazone
Cyclization Acid catalyst (HCl), 80 °C, 2 h 78 Pyrazole ring closure
Methylation Methyl iodide, K2CO3, DMF, 60 °C, 6 h 70 Methylation at C3 position
Amination Pyrazole chloride + NH3, DCM, 0 °C to RT, 12 h 65 Introduction of amine at C4
N-Alkylation (alternative) Cyclobutyl bromide, K2CO3, DMF, 100 °C, 8 h 60 Direct N1-cyclobutyl substitution

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Steric Effects : The cyclobutyl group in the target compound imposes moderate steric hindrance compared to bulkier substituents like cyclopentyl or extended alkyl chains .
  • Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 1-((3-methylcyclobutyl)methyl)-1H-pyrazol-4-amine .

Biologische Aktivität

1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by its unique molecular structure and diverse biological activities. With the molecular formula C8H13N3C_8H_{13}N_3, this compound has garnered attention for its potential applications in pharmaceuticals, particularly in drug discovery and development.

The compound features a cyclobutyl group at the first nitrogen of the pyrazole ring, which contributes to its distinct chemical reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic organic chemistry.

The biological activity of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to various pharmacological effects. Although detailed mechanisms remain under investigation, similar compounds have been shown to act as enzyme inhibitors, antioxidants, or anti-inflammatory agents .

Biological Activity and Applications

Research indicates that 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has potential therapeutic applications across several fields:

1. Cancer Research

Several studies have explored the role of pyrazole derivatives in cancer treatment. For instance, compounds structurally related to 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

2. Kinase Inhibition

Pyrazole-based compounds are known for their efficacy as kinase inhibitors. A study demonstrated that certain pyrazole derivatives exhibit selective inhibition against various kinases, including the Akt family, which is involved in cell survival and proliferation pathways . The IC50 values reported for these compounds suggest significant potential for therapeutic development.

3. Anti-inflammatory Properties

Preliminary data suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This property could make them valuable in treating inflammatory diseases.

Case Study 1: Inhibition of CDK2

A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit CDK2. The lead compound demonstrated an IC50 value of 45 nM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer treatment.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, a pyrazole derivative exhibited a significant reduction in edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting that the compound may modulate inflammatory responses effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine, it is useful to compare it with other pyrazole derivatives:

Compound NameIC50 (nM)Biological ActivityNotes
1-Cyclobutyl-3-methyl-1H-pyrazol-4-amineTBDPotential kinase inhibitorUnder investigation for anti-cancer properties
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine40CDK2 inhibitorEffective in reducing cancer cell proliferation
Pyrazolo[3,4-b]pyridine derivativesVariousAnti-inflammatoryExhibited significant reduction in cytokine levels

Q & A

Basic: What are the common synthetic routes for preparing 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine?

Synthesis typically involves multi-step alkylation and condensation reactions. A representative method includes reacting pyrazole precursors with cyclobutyl groups under basic conditions (e.g., cesium carbonate or sodium hydride) in aprotic solvents like DMF or THF. For example, cyclobutylamine can be introduced via nucleophilic substitution or reductive amination. Copper catalysts (e.g., CuBr) may enhance coupling efficiency in heterocyclic systems . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and yields are optimized by controlling temperature and stoichiometry.

Basic: Which spectroscopic techniques are essential for characterizing 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm cyclobutyl integration. For example, cyclobutyl protons appear as complex multiplets between δ 2.0–3.5 ppm, while pyrazole ring protons resonate near δ 7.0–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole-amines) and fragmentation patterns .
  • IR Spectroscopy : Detects amine N-H stretches (~3300 cm1^{-1}) and pyrazole ring vibrations (1600–1500 cm1^{-1}) .

Basic: What are the primary research applications of pyrazole derivatives like 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine in medicinal chemistry?

Pyrazole-amines are explored as:

  • Antimicrobial Agents : Structural analogs inhibit bacterial enzymes (e.g., dihydrofolate reductase) through competitive binding .
  • Anticancer Candidates : Derivatives disrupt kinase signaling pathways (e.g., EGFR or BRAF) by targeting ATP-binding pockets .
  • Neuropharmacology : Amine groups enable interactions with serotonin or dopamine receptors, suggesting potential in CNS disorders .

Advanced: How can reaction conditions be optimized to improve the yield of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine in multi-step syntheses?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amine reactants .
  • Catalyst Screening : Copper(I) salts (e.g., CuBr) accelerate Ullmann-type couplings, reducing side-product formation .
  • Temperature Control : Lower temperatures (e.g., 35°C) minimize decomposition of thermally sensitive intermediates .
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer, achieving >90% purity in scaled-up syntheses .

Advanced: How do researchers resolve contradictions in spectroscopic data when characterizing pyrazole-amine derivatives?

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) are addressed by:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks, distinguishing regioisomers .
  • X-ray Crystallography : SHELXL-refined structures validate bond geometries and hydrogen-bonding patterns .
  • Isotopic Labeling : 15^{15}N-labeled amines clarify nitrogen environments in complex spectra .
  • Computational Modeling : DFT calculations predict NMR/IR spectra, aiding misinterpretation of experimental data .

Advanced: What strategies are employed to study the interaction of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine with biological targets?

Mechanistic studies utilize:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KDK_D values) for enzyme-inhibitor complexes .
  • Molecular Docking (AutoDock Vina) : Predicts binding poses in silico, prioritizing targets like kinases or GPCRs .
  • Cellular Assays : High-content screening evaluates cytotoxicity (IC50_{50}) and pathway modulation (e.g., Western blotting for phosphorylated kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.